
4-(3,5-Dimethylisoxazol-4-YL)phenol
説明
4-(3,5-Dimethylisoxazol-4-YL)phenol, also known as DMIP, is a chemical compound that belongs to the family of isoxazoles. It is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol is synthesized and characterized by spectroscopy . In a study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The structure of 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol is determined by single crystal X-ray diffraction . The B3LYP method is used to calculate the optimized structure of the molecule by DFT using the 6-311+G (2 d,p) basis set .Chemical Reactions Analysis
The compound DDT26, a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, exhibited the most potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 with an IC 50 value of 4.289 ± 1.807 μM .科学的研究の応用
Synthesis and Structural Analysis
4-(3,5-Dimethylisoxazol-4-YL)phenol: has been synthesized and characterized by spectroscopy, with its structure further determined by single crystal X-ray diffraction . Computational methods like Density Functional Theory (DFT) using the B3LYP method and 6-311+G(2d,p) basis set have been employed to calculate the optimized structure of the molecule . This compound serves as a valuable model for studying the electronic and geometric properties that influence molecular interactions in various chemical environments.
Drug Design and Medicinal Chemistry
Derivatives of 4-(3,5-Dimethylisoxazol-4-YL)phenol have been explored as potent inhibitors of the Bromodomain-containing protein 4 (BRD4), which is a promising target in cancer therapy . Specifically, these derivatives have shown significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . The compound DDT26, a derivative, has demonstrated the ability to induce DNA damage, inhibit cell migration, and arrest the cell cycle in cancer cells .
Oncological Research
In oncological research, the focus has been on the compound’s efficacy in breast cancer treatment. The therapeutic efficacy of 4-(3,5-Dimethylisoxazol-4-YL)phenol derivatives varies depending on the breast cancer subtype, particularly in the treatment of TNBC . These findings are crucial for developing new anti-cancer agents that can offer alternative mechanisms of action compared to traditional chemotherapy.
Biochemical Studies
The biochemical applications of 4-(3,5-Dimethylisoxazol-4-YL)phenol include its role as a substrate mimic. For instance, the phthalazinone moiety of the derivative DDT26 mimics the PARP1 substrate, which is involved in DNA repair processes . This property allows researchers to study the inhibitory effects on PARP1 and its implications in DNA damage and repair mechanisms.
Molecular Biology
In molecular biology, 4-(3,5-Dimethylisoxazol-4-YL)phenol and its derivatives can be used to modulate gene expression. Compounds like DDT26 have been shown to affect the expression of c-MYC and γ-H2AX, which are key players in cell proliferation and DNA damage response . This application is significant for understanding the regulation of these genes in various cellular processes.
Chemical Physics
The physical properties of 4-(3,5-Dimethylisoxazol-4-YL)phenol , such as its crystal structure and electronic configuration, have implications in the field of chemical physics . Researchers can utilize this compound to study intermolecular forces and the stability of molecular structures under different conditions.
作用機序
Target of Action
The primary target of 4-(3,5-Dimethylisoxazol-4-YL)phenol is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression. BRD4 inhibitors have shown promising potential in cancer therapy .
Mode of Action
4-(3,5-Dimethylisoxazol-4-YL)phenol interacts with BRD4, inhibiting its activity. Notably, a derivative of this compound, DDT26, exhibited a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The inhibition of BRD4 by 4-(3,5-Dimethylisoxazol-4-YL)phenol affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Result of Action
The result of the action of 4-(3,5-Dimethylisoxazol-4-YL)phenol is significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
特性
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-11(8(2)14-12-7)9-3-5-10(13)6-4-9/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETDAHHUUHZPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470020 | |
| Record name | 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylisoxazol-4-YL)phenol | |
CAS RN |
875628-75-4 | |
| Record name | 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





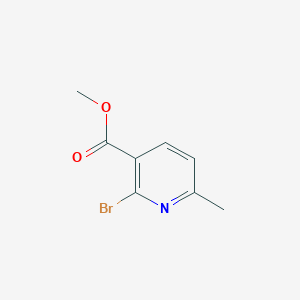



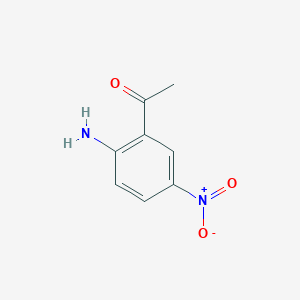
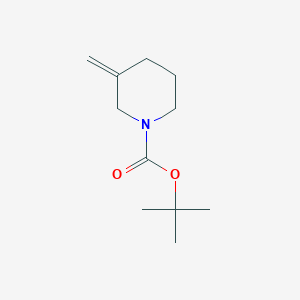
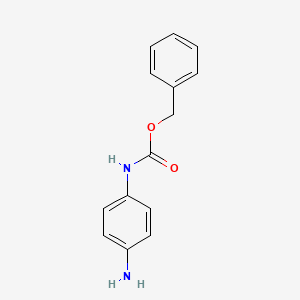

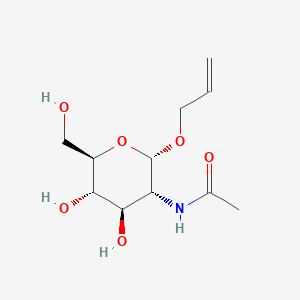
![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)

